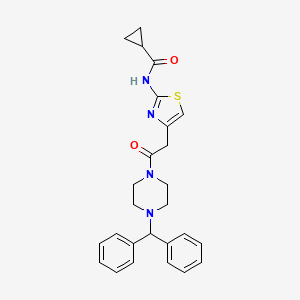

N-(4-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

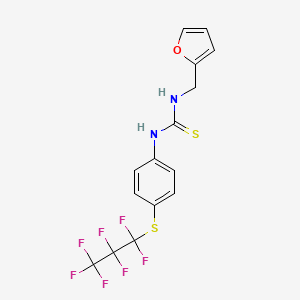

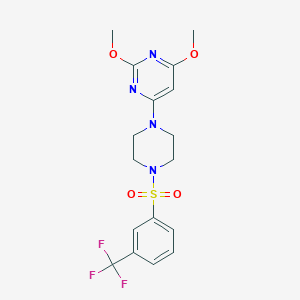

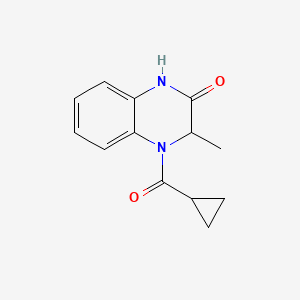

This compound is a heterocyclic compound and its pharmaceutically acceptable salts are useful for sensitizing multidrug-resistant tumor cells to anticancer agents and multidrug resistant forms of malaria, tuberculosis, leishmania and amoebic dysentery to chemotherapeutants . The compounds and their pharmaceutically acceptable salts are also inhibitors of the active drug transport capability of P-glycoprotein which is encoded by the human MDR1 gene .

Molecular Structure Analysis

The molecular formula of the compound is C23H26N4OS . It contains a thiazole ring, a piperazine ring, and a cyclopropane group. The exact mass of the compound is 406.182733 g/mol .Physical And Chemical Properties Analysis

The compound has a molecular weight of 406.54 g/mol . Unfortunately, specific physical properties such as melting point, boiling point, and density were not found in the retrieved data.Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- The synthesis of cyclopropanecarboxamide derivatives through diastereoselective cyclopropanation of monochiral olefines has been detailed, demonstrating the production of amino-cyclopropanecarboxylic acids, which are crucial intermediates for further chemical modifications and biological evaluations (Alcaraz et al., 1994).

Anticancer Activity

- A study on N-benzhydrylpiperazine/1,3,4-oxadiazoles conjugates revealed significant antiproliferative effects against HeLa cancer cells. The compounds induced apoptosis through oxidative stress-mediated mitochondrial pathways, showcasing their potential as chemotherapeutic agents (Khanam et al., 2018).

Antimicrobial Activity

- Research on 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones highlighted their promising antibacterial agents, particularly against Staphylococcus aureus and Bacillus subtilis. The compounds exhibited significant activity at non-cytotoxic concentrations, demonstrating their potential in addressing bacterial infections (Palkar et al., 2017).

Green Chemistry Approaches

- A green chemistry method for synthesizing N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) carboxamides using water as the reaction medium was developed. This approach aligns with principles of sustainable chemistry, providing a nearly quantitative yield with minimal environmental impact (Horishny et al., 2020).

Mecanismo De Acción

Propiedades

IUPAC Name |

N-[4-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O2S/c31-23(17-22-18-33-26(27-22)28-25(32)21-11-12-21)29-13-15-30(16-14-29)24(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,18,21,24H,11-17H2,(H,27,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKPQLVJICYJISR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

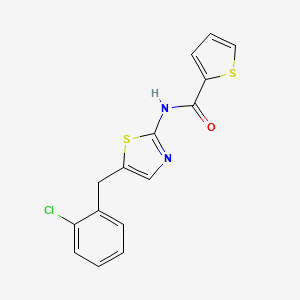

![2-(4-chlorophenoxy)-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2867798.png)

![ethyl 3-ethyl-5-{[(4-ethylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2867800.png)

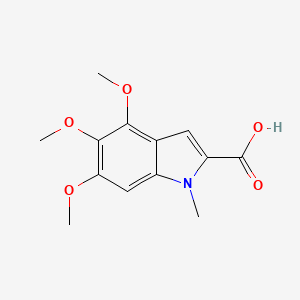

![6-bromo-3-(propan-2-ylidene)-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B2867802.png)